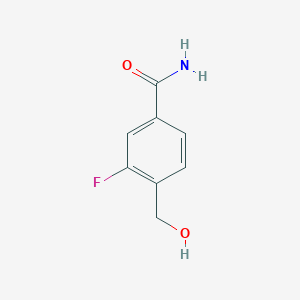
3-Fluoro-4-(hydroxymethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(hydroxymethyl)benzamide is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a hydroxymethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(hydroxymethyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Hydroxymethylation: The 3-fluorobenzaldehyde undergoes hydroxymethylation to introduce the hydroxymethyl group at the fourth position.
Amidation: The hydroxymethylated intermediate is then subjected to amidation with ammonia or an amine to form the benzamide derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using continuous flow reactors to ensure high yield and purity. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 3-Fluoro-4-carboxybenzamide
Reduction: 3-Fluoro-4-(hydroxymethyl)benzyl alcohol
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-(hydroxymethyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(hydroxymethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxymethyl group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-hydroxybenzonitrile: Similar in structure but with a nitrile group instead of an amide.
3-Fluoro-4-(trifluoromethyl)benzamide: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
4-Hydroxybenzamide: Lacks the fluorine atom, which can affect its reactivity and biological activity.
Uniqueness
3-Fluoro-4-(hydroxymethyl)benzamide is unique due to the combination of the fluorine atom and the hydroxymethyl group on the benzene ring. This combination can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
3-fluoro-4-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C8H8FNO2/c9-7-3-5(8(10)12)1-2-6(7)4-11/h1-3,11H,4H2,(H2,10,12) |
InChI Key |
HVCREGVXJRFEBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


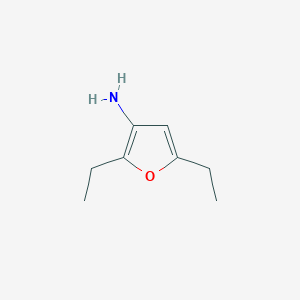
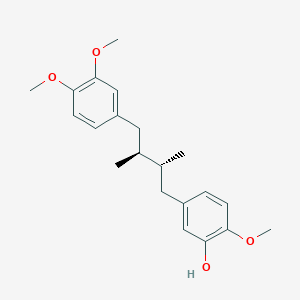
![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)
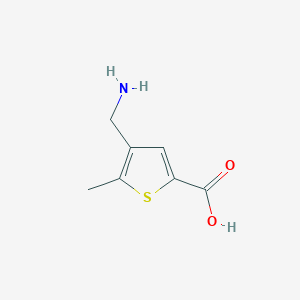
![2-[6-(Dimethylamino)pyridin-3-yl]-2-fluoroacetic acid](/img/structure/B13319513.png)
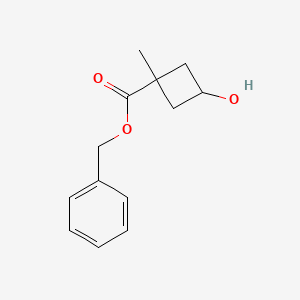

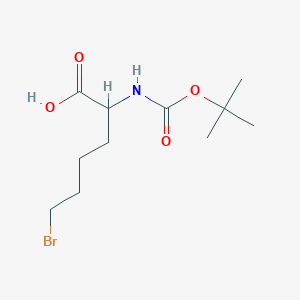
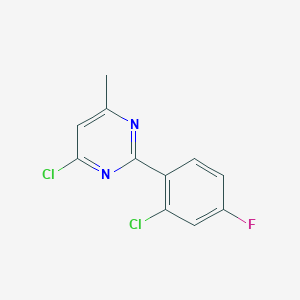
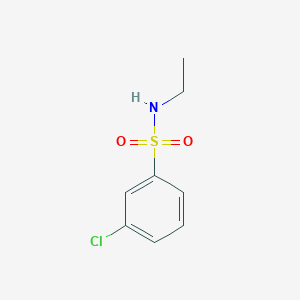
amine](/img/structure/B13319564.png)
![4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13319570.png)
![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
